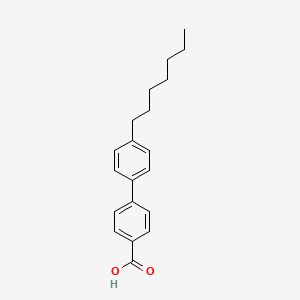

4-(4-Heptylphenyl)benzoic Acid

Beschreibung

The exact mass of the compound 4-(4-Heptylphenyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Heptylphenyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Heptylphenyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-heptylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROSBHWACAQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974132 | |

| Record name | 4'-Heptyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58573-94-7, 92758-27-5 | |

| Record name | 4′-Heptylbiphenyl-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58573-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carboxylic acid, 4'-heptyl-, 4-(2-methylbutyl)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092758275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Heptyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Heptylphenyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 4-(4-Heptylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Heptylphenyl)benzoic acid, a molecule of significant interest in materials science, particularly in the field of liquid crystals. This document delves into its structural characteristics, spectroscopic profile, thermal behavior, and synthetic methodologies, offering valuable insights for its application and further research.

Chemical Identity and Physical Properties

4-(4-Heptylphenyl)benzoic acid, also known as 4-heptylbiphenyl-4'-carboxylic acid, is a biphenyl derivative characterized by a heptyl chain and a carboxylic acid group at opposite ends of the biphenyl core.[1][2] This amphiphilic structure, combining a long hydrophobic alkyl chain and a hydrophilic carboxylic acid moiety, is fundamental to its material properties.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 58573-94-7 | [1][2][3] |

| Molecular Formula | C₂₀H₂₄O₂ | [2][3][4] |

| Molecular Weight | 296.41 g/mol | [2][3][4] |

| Appearance | White to off-white powder or crystalline solid. | [5] |

| Melting Point | A broad range of 159-261 °C has been reported, which may indicate decomposition. Thermal stability has been noted up to 180 °C. | [2][5] |

| Boiling Point (Predicted) | 449.9 ± 34.0 °C | [6] |

| Density (Predicted) | 1.048 ± 0.06 g/cm³ | [6] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the heptyl chain, and the acidic proton of the carboxylic acid.

-

Aromatic Protons: The protons on the two phenyl rings will appear in the downfield region, typically between 7.0 and 8.2 ppm.[8] Due to the substitution pattern, a set of doublets is expected for the protons on each ring.

-

Heptyl Chain Protons: The aliphatic protons will be observed in the upfield region (0.8-2.7 ppm). The terminal methyl group (CH₃) will likely appear as a triplet around 0.9 ppm. The methylene groups (CH₂) will present as a series of multiplets, with the benzylic methylene group (Ar-CH₂) being the most deshielded and appearing around 2.6 ppm.[10]

-

Carboxylic Acid Proton: The acidic proton of the -COOH group is highly deshielded and will appear as a broad singlet far downfield, typically above 12 ppm.[8] This peak's position and broadness are sensitive to the solvent and concentration due to hydrogen bonding.[10]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded and will appear in the range of 165-185 ppm.[9]

-

Aromatic Carbons: The aromatic carbons will resonate between 125 and 150 ppm.[9] Due to symmetry, some signals may be degenerate. The carbons directly attached to the alkyl chain and the carboxylic acid group will have distinct chemical shifts.

-

Aliphatic Carbons: The carbons of the heptyl chain will appear in the upfield region, typically between 14 and 36 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in 4-(4-Heptylphenyl)benzoic acid.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[11]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the heptyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid dimer will be present around 1680-1710 cm⁻¹.[11]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

-

C-O Stretch and O-H Bend (Carboxylic Acid): These vibrations will appear in the fingerprint region, typically around 1300 cm⁻¹ (C-O stretch) and 920 cm⁻¹ (O-H out-of-plane bend).

Synthesis and Purification

A common and efficient method for the synthesis of 4,4'-disubstituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[12][13][14] This palladium-catalyzed reaction provides a versatile route to creating carbon-carbon bonds between aryl halides and arylboronic acids.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible synthetic route to 4-(4-Heptylphenyl)benzoic acid involves the coupling of 4-heptylphenylboronic acid with 4-bromobenzoic acid.

Caption: Proposed synthesis of 4-(4-Heptylphenyl)benzoic acid via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings.[12][15]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-heptylphenylboronic acid (1 equivalent), 4-bromobenzoic acid (1 equivalent), and a base such as potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water.

-

Catalyst Addition: Add a catalytic amount of a palladium catalyst, for example, palladium on carbon (Pd/C) or palladium(II) acetate (Pd(OAc)₂).

-

Reaction: Stir the mixture at room temperature or heat to reflux for a period of 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with an aqueous acid solution (e.g., HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and then purify by recrystallization from a suitable solvent such as ethanol or acetic acid to obtain the pure 4-(4-Heptylphenyl)benzoic acid.

Liquid Crystalline Properties

The molecular structure of 4-(4-Heptylphenyl)benzoic acid, with its rigid biphenyl core and flexible alkyl chain, is characteristic of a calamitic (rod-like) liquid crystal. Such molecules have a tendency to exhibit mesophases (liquid crystalline phases) between the crystalline solid and the isotropic liquid states. The formation of hydrogen-bonded dimers through the carboxylic acid groups plays a crucial role in stabilizing these mesophases.

While specific phase transition temperatures for this compound are not widely reported, homologous series of 4-alkyl-4'-cyanobiphenyls and 4'-n-alkoxyphenyl biphenyl-4-carboxylates are well-known to exhibit nematic and/or smectic phases.[6][16] It is highly probable that 4-(4-Heptylphenyl)benzoic acid also displays such thermotropic liquid crystalline behavior. The characterization of these phases and their transition temperatures would typically be carried out using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Sources

- 1. rsc.org [rsc.org]

- 2. CAS 58573-94-7: 4-(4'-N-Heptylphenyl)Benzoic Acid [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 4-(4-Heptylphenyl)benzoic Acid | C20H24O2 | CID 3086355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Heptylphenyl)benzoic Acid | 58573-94-7 | TCI Deutschland GmbH [tcichemicals.com]

- 6. Properties of the Liquid Crystals Formed by Certain 4′-n-Alkoxyphenyl Biphenyl -4- Carboxylates | Scilit [scilit.com]

- 7. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]

- 15. jeolusa.com [jeolusa.com]

- 16. SYNTHON Chemicals Shop | ALKYL-4-CYANOBIPHENYLS | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

4-(4-Heptylphenyl)benzoic Acid molecular structure

Title: Architecting Anisotropy: A Technical Whitepaper on 4-(4-Heptylphenyl)benzoic Acid

Executive Summary

As a Senior Application Scientist, I frequently evaluate molecular building blocks that bridge the gap between organic synthesis and advanced materials science. 4-(4-Heptylphenyl)benzoic acid (4-HPBA) is a prime example of such a molecule. Characterized by its rigid biphenyl core and flexible aliphatic tail, this compound is a critical precursor in the development of liquid crystal displays (LCDs) and directional nanowires[1]. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for leveraging 4-HPBA in high-tech applications.

Molecular Architecture & Physicochemical Profiling

The utility of 4-HPBA (CAS: 58573-94-7) stems from its inherent amphiphilic nature[1]. The molecule consists of three distinct functional domains:

-

The Heptyl Chain (C7H15): A highly lipophilic, flexible tail that lowers the melting point and provides solubility in organic matrices.

-

The Biphenyl Core: A rigid, conjugated mesogenic unit that enforces structural linearity and optical anisotropy.

-

The Carboxylic Acid Terminus (-COOH): A polar headgroup capable of strong intermolecular hydrogen bonding.

Quantitative Data Summary

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 58573-94-7 | [1] |

| Molecular Formula | C20H24O2 | [2] |

| Molecular Weight | 296.41 g/mol | [2] |

| XLogP3 (Lipophilicity) | 7.2 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Thermal Stability Limit | Up to 180°C | [3] |

Mechanistic Pathways: From Monomer to Mesophase

In materials science, 4-HPBA is classified as a Liquid Crystal (LC) building block. The mechanism of action relies heavily on supramolecular self-assembly. In the solid state, the carboxylic acid groups of two 4-HPBA molecules undergo hydrogen bonding to form a stable dimer. This dimerization effectively doubles the length of the rigid core, a fundamental thermodynamic requirement for inducing stable nematic and smectic liquid crystal mesophases upon heating or concentration changes.

Fig 1. Thermodynamic self-assembly pathway of 4-HPBA into liquid crystalline mesophases.

Experimental Workflow I: De Novo Synthesis via Suzuki-Miyaura Coupling

To ensure high purity (>98.0%) for electronic and photonic applications, 4-HPBA is typically synthesized via a palladium-catalyzed cross-coupling reaction.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.0 eq of 4-bromobenzoic acid and 1.1 eq of (4-heptylphenyl)boronic acid in a degassed biphasic solvent system (toluene/ethanol/water, 2:1:1 v/v).

-

Catalyst Introduction: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 3.0 eq of potassium carbonate (K2CO3).

-

Reflux & Coupling: Heat the mixture to 90°C under an inert argon atmosphere for 12 hours.

-

Workup: Cool to room temperature, acidify the aqueous layer with 1M HCl to precipitate the product, extract with ethyl acetate, and dry over anhydrous MgSO4.

-

Purification: Recrystallize from hot ethanol to yield pure white crystals.

Causality & Rationale: The Suzuki-Miyaura coupling is deliberately chosen for its high functional group tolerance. The mild basic conditions (K2CO3) keep the carboxylic acid deprotonated and soluble in the aqueous phase during the reaction, while the lipophilic heptyl chain remains in the organic phase. This facilitates interfacial catalysis without requiring protective groups, maximizing atom economy.

Self-Validating QC: The protocol is validated continuously by monitoring the disappearance of the 4-bromobenzoic acid spot via Thin Layer Chromatography (TLC). Final structural confirmation must be achieved via 1H NMR, specifically identifying the distinct triplet of the terminal methyl group at ~0.88 ppm and the broad singlet of the carboxylic acid proton at >10 ppm.

Experimental Workflow II: Fabrication of Directional Nanowires

Recent experimental applications have utilized 4-HPBA in conjunction with polyvinylpyrrolidone (PVP) to create nanowires exhibiting directional response times[3]. PVP acts as an amphiphilic, nonionic polymer template suitable for aqueous environments[3].

Fig 2. Step-by-step experimental workflow for fabricating 4-HPBA directional nanowires.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a high-concentration 1 mM solution of 4-HPBA in an aqueous/ethanol mixture[3].

-

Polymer Templating: Introduce PVP into the solution. The nonionic nature of PVP prevents electrostatic repulsion while its hydrophobic domains interact with the heptyl chain of 4-HPBA[3].

-

Deposition & Evaporation: Drop-cast the solution onto a clean silicon substrate and allow controlled solvent evaporation at room temperature.

-

Thermal Annealing: Subject the substrate to thermal annealing at up to 180°C[3].

Causality & Rationale: Why a 1 mM concentration? At 1 mM, the critical aggregation concentration is surpassed, driving the amphiphilic 4-HPBA molecules to self-assemble into highly ordered anisotropic structures[3]. Why anneal at 180°C? This specific temperature exploits the compound's documented thermal stability limit[3], providing the activation energy required to anneal defects in the supramolecular lattice and lock the structure into a solid-state nanowire without degrading the organic framework.

Self-Validating QC: The successful formation of nanowires is validated using Scanning Electron Microscopy (SEM) to confirm high-yield 1D morphology, and Polarized Optical Microscopy (POM) to verify the directional optical birefringence inherent to the aligned biphenyl cores.

Safety, Handling, and E-E-A-T Compliance

As an active chemical reagent, 4-HPBA requires stringent laboratory safety protocols. According to the European Chemicals Agency (ECHA) and [2], the compound carries specific GHS hazard classifications:

-

H315: Causes skin irritation[2].

-

H319: Causes serious eye irritation[2]. Standard personal protective equipment (PPE)—including nitrile gloves, safety goggles, and a well-ventilated fume hood—must be utilized during both synthesis and nanowire fabrication to ensure operator safety and sample integrity.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3086355, 4-(4-Heptylphenyl)benzoic Acid. PubChem.[Link]

Sources

4-(4-Heptylphenyl)benzoic Acid CAS number 58573-94-7

4-(4-Heptylphenyl)benzoic Acid (CAS 58573-94-7): A Comprehensive Guide to Synthesis, Mesogenic Properties, and Supramolecular Applications

Executive Summary

As the demand for advanced materials in organic electronics and photonics accelerates, the role of highly tunable mesogenic intermediates has become paramount. 4-(4-Heptylphenyl)benzoic acid (CAS 58573-94-7) is a quintessential amphiphilic building block characterized by a rigid biphenyl core, a flexible hydrophobic heptyl tail, and a hydrophilic carboxylic acid headgroup[1]. This structural triad imparts exceptional liquid crystalline (LC) properties and drives supramolecular self-assembly. This whitepaper provides a rigorous, self-validating framework for the synthesis, physicochemical profiling, and application of this compound in the development of liquid crystal displays (LCDs) and directional nanowires.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-(4-Heptylphenyl)benzoic acid is critical for predicting its behavior in solvent systems and thermal transitions. The molecule exhibits a high degree of lipophilicity alongside distinct hydrogen-bonding capabilities, making it a classic amphiphile[1][2].

Table 1: Quantitative Physicochemical Summary

| Parameter | Value | Source |

| CAS Number | 58573-94-7 | [3] |

| Molecular Formula | C20H24O2 | [2] |

| Molecular Weight | 296.4 g/mol | [2] |

| XLogP3 (Lipophilicity) | 7.2 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Appearance | White to almost white powder/crystal | |

| Thermal Stability | Up to 180°C | [1] |

Mechanistic Insights into Mesogenic Behavior

The utility of 4-(4-Heptylphenyl)benzoic acid in materials science stems from its phase-transition behavior. The rigid biphenyl structure acts as a mesogen, providing the necessary optical and dielectric anisotropy. However, the true driver of its smectic and nematic LC phases is intermolecular dimerization .

In non-polar environments or solid states, the terminal carboxylic acid groups undergo strong intermolecular hydrogen bonding. This dimerization effectively doubles the length of the rigid core, drastically increasing the molecular aspect ratio. Meanwhile, the flexible heptyl chains melt at lower temperatures, providing the fluidity required for the LC state before the rigid cores lose their orientational order.

Figure 1: Supramolecular self-assembly mechanism driving LC phase and nanowire formation.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

To achieve the >98.0% purity required for electronic and photonic applications[1], the synthesis of the biphenyl core is best executed via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is selected for its high regioselectivity and tolerance of the unprotected carboxylic acid functional group.

Figure 2: Step-by-step synthetic workflow for 4-(4-Heptylphenyl)benzoic acid via Suzuki coupling.

Protocol 3.1: Synthesis and Validation Workflow

-

Causality of Reagents: Tetrakis(triphenylphosphine)palladium(0) is utilized to activate the C-Br bond via oxidative addition. Potassium carbonate (K₂CO₃) acts as a mild base to form the reactive boronate complex without degrading the target molecule. A biphasic solvent system (Toluene/Ethanol/Water) ensures the solubility of both the organic substrates and the inorganic base.

-

Step 1: In a Schlenk flask under inert N₂ atmosphere, dissolve 1.0 eq of 4-bromobenzoic acid and 1.1 eq of 4-heptylphenylboronic acid in a degassed mixture of Toluene and Ethanol (4:1 v/v).

-

Step 2: Add 2.0 eq of aqueous K₂CO₃ (2M) to the mixture.

-

Step 3: Introduce 0.05 eq of Pd(PPh₃)₄ catalyst. Heat the biphasic mixture to reflux (approx. 85°C) for 12 hours under vigorous stirring.

-

Step 4 (In-Process Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the lower-Rf 4-bromobenzoic acid spot confirms reaction completion.

-

Step 5: Cool to room temperature, acidify the aqueous layer with 1M HCl to pH 2 (to protonate the carboxylate salt), and extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Step 6 (Purification & Final Validation): Recrystallize the crude solid from an Ethanol/Water mixture to yield white crystals. Validate the final structure via ¹H-NMR, ensuring the presence of the terminal methyl triplet (~0.8 ppm), the aliphatic methylene envelope (1.2-2.6 ppm), the aromatic biphenyl protons (7.2-8.1 ppm), and the highly deshielded carboxylic acid proton (>10.0 ppm).

Advanced Applications: Supramolecular Nanowires

Beyond traditional LCDs, 4-(4-Heptylphenyl)benzoic acid is utilized experimentally to create supramolecular nanowires exhibiting directional response times[1]. The amphiphilic nature of the molecule allows it to self-assemble in aqueous environments when specific thermodynamic thresholds are met.

Protocol 4.1: Controlled Assembly of Nanowires

-

Causality of Concentration: Self-assembly is driven by the hydrophobic effect and directional hydrogen bonding. Literature indicates that a critical concentration threshold must be breached; introducing the compound at a high concentration (≥ 1 mM) provides the necessary thermodynamic driving force to yield high quantities of nanowires[1].

-

Step 1: Prepare a 1 mM stock solution of 4-(4-Heptylphenyl)benzoic acid in a miscible co-solvent (e.g., THF or hot Ethanol) to ensure complete monomeric dissolution.

-

Step 2: Rapidly inject the stock solution into a large volume of vigorously stirred, ultra-pure aqueous buffer (pH 5.5 - 6.0) to trigger solvent-exchange-induced supersaturation.

-

Step 3: Allow the dispersion to age at room temperature for 24 hours. The slow evaporation of the organic co-solvent forces the hydrophobic heptyl tails to aggregate, while the carboxylic acid heads form continuous 1D hydrogen-bonded networks.

-

Validation: Confirm the formation of 1D nanowires using Transmission Electron Microscopy (TEM). The directional response time can be validated by applying a localized electric field to the dispersion and measuring the alignment kinetics via Polarized Optical Microscopy (POM).

Safety and Handling Standards

As a standard protocol for laboratory chemical safety, researchers must adhere to GHS classifications. 4-(4-Heptylphenyl)benzoic acid is classified as a skin irritant (H315) and a serious eye irritant (H319)[2].

-

PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat (P280)[2].

-

Handling: Manipulate the powder within a fume hood to prevent inhalation of crystalline dust. In case of skin or eye contact, rinse cautiously with water for several minutes and seek medical advice if irritation persists (P305+P351+P338).

References

- CymitQuimica. CAS 58573-94-7: 4-(4'-N-Heptylphenyl)Benzoic Acid.

- SCBT - Santa Cruz Biotechnology. 4-(4-Heptylphenyl)benzoic Acid | CAS 58573-94-7.

- PubChem - NIH. 4-(4-Heptylphenyl)benzoic Acid | C20H24O2 | CID 3086355.

- TCI AMERICA. 4-(4-Heptylphenyl)benzoic Acid | 58573-94-7.

Sources

4-Heptylbiphenyl-4'-carboxylic Acid: Synthesis, Properties, and Applications in Advanced Mesogenic Materials

Executive Summary & Chemical Identity

4-Heptylbiphenyl-4'-carboxylic acid (CAS: 58573-94-7), frequently referred to by its synonym 4-(4-Heptylphenyl)benzoic acid , is a highly versatile organic building block[1]. Structurally, it is characterized by a biphenyl core, an aliphatic heptyl tail, and a terminal carboxylic acid[2]. This unique structural triad imparts distinct amphiphilic properties and makes it a highly sought-after intermediate in the synthesis of liquid crystal (LC) materials, organic semiconductors, and photonic devices[1].

The biphenyl moiety provides rigid structural linearity (the mesogen core), which is essential for anisotropic molecular alignment. The heptyl chain (C7H15) introduces necessary flexibility, lowering the melting point to accessible ranges while maintaining a broad mesophase temperature window. The terminal carboxylic acid serves a dual purpose: it can form hydrogen-bonded dimers that extend the effective mesogenic length, or it can act as a reactive handle for esterification to produce ferroelectric liquid crystals (FLCs)[1].

Physicochemical Properties

Understanding the baseline properties of 4-(4-Heptylphenyl)benzoic acid is critical for downstream applications. The compound exhibits strong hydrophobicity due to the long alkyl chain and biphenyl rings, counterbalanced by the polar carboxylic acid group.

| Property | Value | Source / Notes |

| CAS Number | 58573-94-7 | [1] |

| Molecular Formula | C20H24O2 | [2] |

| Molecular Weight | 296.41 g/mol | [2] |

| XLogP3 | 7.2 | Indicates extremely high lipophilicity[2] |

| Physical State | Solid (White to almost white powder) | At 20°C |

| Hydrogen Bond Donors | 1 | Carboxylic -OH[2] |

| Hydrogen Bond Acceptors | 2 | Carboxylic C=O and -OH[2] |

| Thermal Stability | High (stable up to ~180°C) | Suitable for melt-processing[1] |

Mechanistic Insights: Mesophase Formation

In materials science, 4-(4-Heptylphenyl)benzoic acid acts as a "pro-mesogen"[1]. In its pure state, the carboxylic acid groups of two adjacent molecules undergo intermolecular hydrogen bonding to form a centrosymmetric dimer. This dimerization effectively doubles the length of the rigid core—a prerequisite for forming stable nematic or smectic liquid crystalline phases upon heating[1].

Diagram 1: Mesophase alignment mechanism via intermolecular hydrogen bonding of carboxylic acids.

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling

The most efficient and scalable method to synthesize 4-(4-Heptylphenyl)benzoic acid is via the Suzuki-Miyaura cross-coupling reaction. This method is preferred over Grignard-based couplings because it tolerates the unprotected carboxylic acid functional group, eliminating the need for inefficient protection/deprotection steps.

Diagram 2: Suzuki-Miyaura cross-coupling pathway for synthesizing 4-(4-Heptylphenyl)benzoic acid.

Protocol 1: Self-Validating Synthesis of 4-Heptylbiphenyl-4'-carboxylic Acid

Objective: To couple 4-heptylphenylboronic acid with 4-bromobenzoic acid.

Step-by-Step Procedure & Causality:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzoic acid (0.95 eq) and 4-heptylphenylboronic acid (1.0 eq) in a Toluene/Ethanol mixture.

-

Causality: 4-bromobenzoic acid is used as the limiting reagent to ensure complete consumption, as excess boronic acid is easier to wash away. Toluene acts as the primary organic solvent for the aromatic substrates, while ethanol acts as a phase-transfer agent, homogenizing the organic and aqueous layers.

-

-

Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes.

-

Causality: Oxygen must be rigorously removed because Pd(0) catalysts are highly susceptible to oxidation, which would yield inactive Pd(II) species and halt the catalytic cycle.

-

-

Base Addition: Dissolve K2CO3 (3.0 eq) in deionized water and add it to the reaction mixture.

-

Causality: The aqueous base coordinates with the boronic acid to form a reactive boronate complex, which is essential to accelerate the transmetalation step of the Suzuki cycle.

-

-

Catalysis & Heating: Add Pd(PPh3)4 (0.05 eq) under a stream of inert gas. Heat the mixture to 80°C (reflux) for 12 hours.

-

Self-Validating Workup (Acid-Base Extraction):

-

Cool the mixture to room temperature and separate the aqueous layer.

-

Extract the organic layer with 1M NaOH. Logic: The target product contains a carboxylic acid. In basic conditions, it forms a water-soluble sodium carboxylate salt, migrating to the aqueous phase while unreacted neutral impurities remain in the toluene.

-

Wash the combined aqueous basic layers with diethyl ether to remove residual triphenylphosphine oxide and homocoupled byproducts.

-

Carefully acidify the aqueous layer with 2M HCl until pH ~2. Logic: The product is protonated, becomes highly hydrophobic (XLogP3 = 7.2), and precipitates out of solution as a white solid.

-

-

Purification: Filter the precipitate and recrystallize from hot ethanol to yield pure 4-(4-Heptylphenyl)benzoic acid.

Application Workflow: Derivatization for Liquid Crystal Displays (LCDs)

While the acid itself forms hydrogen-bonded mesophases, it is most commonly derivatized into esters to create non-hydrogen-bonded, chemically stable liquid crystals with specific dipole moments for LCDs[1].

Diagram 3: Experimental workflow for derivatizing the acid into liquid crystalline esters.

Protocol 2: Synthesis of Mesogenic Esters

Objective: Conversion of the carboxylic acid to an ester via an acid chloride intermediate.

Step-by-Step Procedure & Causality:

-

Activation: Suspend 4-(4-Heptylphenyl)benzoic acid in anhydrous dichloromethane (DCM). Add 1.5 eq of Thionyl Chloride (SOCl2) and 1 drop of N,N-Dimethylformamide (DMF).

-

Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that drastically accelerates the conversion of the acid to 4-heptylbiphenyl-4'-carbonyl chloride.

-

-

Esterification: Once gas evolution (SO2 and HCl) ceases, concentrate the mixture in vacuo to remove excess SOCl2. Redissolve the acid chloride in DCM and add a target alcohol (e.g., a chiral fluoro-alcohol for FLCs) along with Triethylamine (TEA).

-

Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during esterification to drive the reaction forward and protect acid-sensitive functional groups.

-

-

Phase Characterization: The resulting ester is purified and subjected to Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify the specific phase transitions (e.g., Crystalline → Smectic C* → Nematic → Isotropic).

Safety, Handling, and Regulatory Information

When handling 4-Heptylbiphenyl-4'-carboxylic acid, standard laboratory safety protocols must be observed. According to the Globally Harmonized System (GHS), the compound is classified with the following hazards[2]:

-

H315: Causes skin irritation[2].

-

H319: Causes serious eye irritation[2].

-

Precautionary Measures: Wear protective gloves and eye protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338). If skin irritation occurs, get medical advice/attention (P332+P313).

-

Storage: Store at room temperature (recommended in a cool and dark place, <15°C by some suppliers).

References

-

Title: 4-(4-Heptylphenyl)benzoic Acid | C20H24O2 | CID 3086355 - PubChem Source: nih.gov URL: [Link]

Sources

The Mesogenic and Physicochemical Properties of 4-(4-Heptylphenyl)benzoic Acid: A Technical Guide for Advanced Materials and Biomedical Engineering

Executive Summary

4-(4-Heptylphenyl)benzoic Acid (CAS: 58573-94-7), also known as 4'-heptylbiphenyl-4-carboxylic acid, is a highly versatile organic compound utilized extensively in materials science and organic electronics[1]. Characterized by a rigid biphenyl core and a flexible aliphatic heptyl chain, this molecule acts as a fundamental building block for liquid crystal (LC) displays, photonics, and advanced biomedical matrices[1]. For drug development professionals and application scientists, understanding the thermodynamic phase boundaries and amphiphilic self-assembly of this compound is critical for designing next-generation directional nanowires, liquid crystal nanoparticles (LCNPs) for drug delivery, and biosensor substrates.

This whitepaper provides an in-depth mechanistic analysis of the compound's mesogenic behavior, quantitative thermodynamic data, and self-validating experimental protocols for its characterization and application.

Molecular Architecture and Mesogenic Causality

The liquid crystalline properties of 4-(4-Heptylphenyl)benzoic Acid are dictated by its highly anisotropic molecular geometry. The molecule is composed of three distinct functional domains:

-

The Rigid Core (Biphenyl Moiety): Provides the necessary structural rigidity and polarizability to maintain orientational order, a prerequisite for any mesophase.

-

The Flexible Tail (Heptyl Group): The 7-carbon aliphatic chain lowers the melting point and provides van der Waals interactions that stabilize lamellar (layered) packing, driving the formation of the smectic phase [1].

-

The Polar Headgroup (Carboxylic Acid): Introduces a hydrophilic domain capable of hydrogen bonding. This amphiphilic nature allows the compound to interact with other chemical species, such as polymers, in aqueous environments[1].

Quantitative Data: Physicochemical and Thermodynamic Profiles

To engineer systems using this compound, precise thermal boundaries must be established. The compound exhibits enantiotropic liquid crystalline behavior, meaning its phase transitions are thermodynamically reversible upon heating and cooling.

Table 1: Physicochemical Profile

| Property | Value / Description |

|---|---|

| IUPAC Name | 4-(4-Heptylphenyl)benzoic Acid |

| Common Synonyms | 4'-Heptylbiphenyl-4-Carboxylic Acid[1] |

| CAS Number | 58573-94-7[1] |

| Molecular Formula | C20H24O2[1] |

| Molecular Weight | 296.41 g/mol [1] |

| Thermal Stability | Stable up to 180 °C in polymer matrices[2] |

Table 2: Thermodynamic Phase Transitions

| Phase Transition | Temperature (°C) | Mechanistic State |

|---|---|---|

| Crystal (Cr) → Smectic (Sm) | 161 - 162 °C[3] | Melting of solid lattice into a layered, 1D-ordered fluid. |

| Smectic (Sm) → Nematic (N) | 229 °C[3] | Loss of positional layering; retention of orientational order. |

| Nematic (N) → Isotropic (I) | 252 - 254 °C[3] | Complete loss of order; transition to a true isotropic liquid. |

Thermodynamic phase transition pathway of 4-(4-Heptylphenyl)benzoic Acid.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every parameter is chosen based on specific thermodynamic or optical causality.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Mapping

Objective: Accurately quantify the phase transition temperatures of the mesogen. Causality of Design: A slow heating/cooling rate (5 °C/min) is strictly enforced to ensure thermal equilibrium across the sample mass. Faster rates introduce thermal lag, which artificially skews transition temperatures higher during heating and lower during cooling. Step-by-Step Methodology:

-

Preparation: Encapsulate 3.0–5.0 mg of 4-(4-Heptylphenyl)benzoic Acid powder into an aluminum DSC crucible. Seal hermetically.

-

Atmosphere Control: Purge the DSC furnace with dry nitrogen gas at 50 mL/min to prevent oxidative degradation at high temperatures (>200 °C).

-

Heating Cycle: Ramp the temperature from 25 °C to 270 °C at a rate of 5 °C/min. Record endothermic peaks.

-

Cooling Cycle: Cool the sample from 270 °C back to 25 °C at 5 °C/min. Record exothermic peaks.

-

Self-Validation Check: Compare the integrated enthalpy (ΔH) and peak temperatures of the heating and cooling cycles. A thermal hysteresis of <2 °C between the heating and cooling transitions validates the thermodynamic reversibility of the LC phases and confirms that no chemical decomposition occurred.

Protocol 2: Polarized Optical Microscopy (POM) for Mesophase Identification

Objective: Morphological confirmation of the Smectic and Nematic phases. Causality of Design: Liquid crystal phases are optically anisotropic and exhibit birefringence. When placed between crossed polarizers, an isotropic liquid appears completely black. However, the ordered LC phases rotate the plane of polarized light, allowing transmission and revealing characteristic defect textures (e.g., focal-conic or schlieren) dictated by their specific molecular packing. Step-by-Step Methodology:

-

Sample Mounting: Place ~1 mg of the compound between a pre-cleaned glass slide and a glass coverslip.

-

Isotropization: Insert the slide into a temperature-controlled hot stage. Heat rapidly to 260 °C to reach the isotropic phase[3].

-

Controlled Cooling: Cool the sample at 2 °C/min while observing under crossed polarizers (90° offset).

-

Self-Validation Check: As the temperature drops below 252 °C, the sudden appearance of a schlieren texture (dark brushes radiating from point defects) validates the Nematic phase. Further cooling below 229 °C will induce a structural shift into a focal-conic fan texture, validating the transition to the highly ordered Smectic phase[3].

Protocol 3: Synthesis of Directional Nanowires in a PVP Matrix

Objective: Fabricate 1D nanostructures for biosensing or controlled-release pharmaceutical applications. Causality of Design: Polyvinylpyrrolidone (PVP) is a nonionic, amphiphilic polymer widely used in pharmaceutical formulations. When 4-(4-Heptylphenyl)benzoic Acid is introduced to PVP, the carboxylic acid headgroups hydrogen-bond with the polymer matrix, while the hydrophobic heptyl tails self-assemble. This molecular segregation drives the directional growth of nanowires[2]. Step-by-Step Methodology:

-

Solution Preparation: Prepare a high-concentration (1 mM) solution of 4-(4-Heptylphenyl)benzoic Acid in a mutually compatible solvent system[2].

-

Matrix Integration: Introduce the PVP polymer to the solution. Stir continuously at 300 RPM for 2 hours to ensure homogeneous amphiphilic interaction.

-

Thermal Annealing: Subject the mixture to thermal annealing up to 180 °C. The compound's high thermal stability ensures it does not degrade during this step[2].

-

Directional Cooling: Apply a unidirectional thermal gradient to the substrate during cooling to induce directional response alignment in the resulting nanowires.

-

Self-Validation Check: Analyze the substrate via Scanning Electron Microscopy (SEM). The presence of high-aspect-ratio, aligned 1D structures validates successful templating. The absence of amorphous aggregates confirms that the 180 °C annealing temperature successfully maintained the structural integrity of the mesogen[2].

Experimental workflow for synthesizing directional nanowires using a PVP matrix.

Conclusion

4-(4-Heptylphenyl)benzoic Acid is a robust mesogen characterized by a wide liquid crystalline window (161 °C to 254 °C) and excellent thermal stability. By leveraging its amphiphilic nature and predictable thermodynamic phase transitions, researchers can utilize this compound not only in traditional electro-optic displays but also as a structural directing agent in the fabrication of functional nanowires and advanced biomedical delivery systems.

References

- Google Patents. "US3925238A - Novel liquid crystal electro-optic devices." Google Patents.

Sources

Self-assembly of 4-(4-Heptylphenyl)benzoic Acid in solution

An In-Depth Technical Guide to the Self-Assembly of 4-(4-Heptylphenyl)benzoic Acid in Solution

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the principles and methodologies governing the self-assembly of 4-(4-heptylphenyl)benzoic acid in solution. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental driving forces, offers detailed experimental protocols for characterization, and presents field-proven insights into the analysis of supramolecular structures. By integrating theoretical underpinnings with practical applications, this guide serves as an essential resource for harnessing the potential of this versatile molecule in creating ordered nanoscale architectures.

Introduction: The Amphiphilic Architect

4-(4-Heptylphenyl)benzoic acid is a fascinating molecule that embodies the principles of amphiphilicity. Its structure consists of a rigid, aromatic biphenyl core terminating in a polar carboxylic acid group, and a flexible, nonpolar heptyl aliphatic chain at the opposite end.[1][2][3] This duality of a hydrophilic "head" (the carboxylic acid) and a hydrophobic "tail" (the heptylphenyl group) is the primary driver for its spontaneous organization in solution, a process known as self-assembly.

The resulting supramolecular structures are of significant interest in materials science, particularly in the development of liquid crystals, and hold potential in fields like drug delivery and organic electronics.[1] Understanding and controlling the self-assembly process is therefore critical to tailoring the properties of the resulting nanomaterials for specific applications. This guide offers a deep dive into the causality behind its assembly behavior and the techniques used to probe and validate the formation of these ordered systems.

The Energetic Landscape: Driving Forces of Self-Assembly

The spontaneous organization of 4-(4-heptylphenyl)benzoic acid molecules in solution is not a random process but is governed by a delicate interplay of several non-covalent interactions. The final structure is the one that represents a minimum in the system's free energy.

-

Hydrogen Bonding: The carboxylic acid moiety is the primary site for strong, directional hydrogen bonding. Molecules of benzoic acid and its derivatives are well-known to form stable cyclic dimers in non-polar solvents.[4][5][6] This head-to-head interaction is a powerful and highly specific force that initiates the assembly process.

-

Aromatic (π-π) Stacking: The biphenyl core provides a large, flat surface area conducive to π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are cooperative and contribute significantly to the stability of the growing assemblies, often leading to the formation of columnar or stacked structures.[4][7]

-

Hydrophobic Interactions: In polar solvents, the nonpolar heptyl chains and phenyl rings are expelled from the solvent network, driving them to aggregate. This "hydrophobic effect" is a major thermodynamic driving force that minimizes the unfavorable interaction between the nonpolar parts of the molecule and the polar solvent.[8][9]

-

Van der Waals Forces: These ubiquitous, short-range attractive forces exist between all atoms and are particularly significant in the dense packing of the heptyl chains and aromatic cores.

The balance of these forces is highly sensitive to the surrounding environment, particularly the choice of solvent.

Diagram of Intermolecular Forces

Caption: Key intermolecular forces governing the self-assembly of the monomer into ordered nanostructures.

Experimental Investigation of Self-Assembly

A robust investigation into the self-assembly of 4-(4-heptylphenyl)benzoic acid requires a multi-faceted approach, combining careful sample preparation with a suite of analytical techniques. This ensures that the observations are not only reproducible but also provide a holistic view of the system, from bulk properties to nanoscale morphology.

Solvent Selection: The Critical Parameter

The choice of solvent is the most powerful tool for controlling the self-assembly process. The solvent dictates which intermolecular forces will dominate.[9][10][11]

-

Non-Polar Aprotic Solvents (e.g., Toluene, Hexane, Dodecane): These solvents do not compete for hydrogen bonding, allowing the carboxylic acid dimerization to be the dominant initial interaction. Aromatic stacking is also highly favored.[4] These solvents are ideal for forming well-defined, hydrogen-bonded assemblies like fibers or ribbons.

-

Polar Aprotic Solvents (e.g., Acetonitrile, THF): These solvents can interact with the carboxylic acid group via dipole-dipole interactions, potentially disrupting the classic hydrogen-bonded dimer. The resulting assemblies may be different in morphology or stability.[9]

-

Polar Protic Solvents (e.g., Water, Ethanol): In these solvents, the hydrophobic effect becomes the primary driving force. The solvent molecules will readily form hydrogen bonds with the carboxylic acid headgroup, while the hydrophobic tails aggregate to minimize contact with the solvent. This typically leads to the formation of micelles or vesicles.

Experimental Workflow: From Monomer to Characterization

The following diagram outlines a logical and self-validating workflow for studying the self-assembly process.

Caption: A typical experimental workflow for the investigation of molecular self-assembly in solution.

Protocol: Determining Critical Aggregation Concentration (CAC) with a Fluorescent Probe

The CAC is the concentration above which monomers begin to form aggregates. This protocol uses a probe like pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment.

Rationale: In a solution of monomers, pyrene experiences a polar environment. As hydrophobic aggregates form, pyrene partitions into these nonpolar cores. This change is detected as a distinct shift in the ratio of its fluorescence emission peaks (I1/I3).

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a 1.0 mM stock solution of 4-(4-heptylphenyl)benzoic acid in the chosen solvent (e.g., 10% Ethanol/Water).

-

Prepare a 0.1 mM stock solution of pyrene in a volatile solvent like acetone.

-

-

Sample Series Preparation:

-

In a series of vials, add a small, constant aliquot of the pyrene stock solution and evaporate the acetone completely. This leaves a thin film of pyrene.

-

To each vial, add the appropriate volume of the 4-(4-heptylphenyl)benzoic acid stock solution and solvent to create a concentration series (e.g., from 1 µM to 500 µM). The final pyrene concentration should be ~1 µM.

-

Include a control sample with only pyrene and the solvent.

-

-

Equilibration: Gently agitate the vials and allow them to equilibrate for at least 2 hours at a constant temperature, protected from light.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 334 nm.

-

Record the emission spectrum for each sample from 350 nm to 450 nm.

-

Measure the intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I1/I3 ratio for each concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the concentration of 4-(4-heptylphenyl)benzoic acid.

-

The plot will show a sigmoidal curve. The CAC is determined from the inflection point of this curve, where the ratio begins to drop sharply, indicating pyrene's movement into the nonpolar aggregate cores.

-

Protocol: Visualization of Nanostructures by Atomic Force Microscopy (AFM)

AFM provides real-space, three-dimensional images of the self-assembled structures on a substrate.

Rationale: By depositing the solution onto an atomically flat surface, the solvent can be evaporated, leaving the nanostructures adsorbed on the surface. An ultra-sharp tip is then scanned across the surface to generate a topographical map.

Step-by-Step Methodology:

-

Substrate Preparation:

-

Use freshly cleaved mica or highly oriented pyrolytic graphite (HOPG) as the substrate. A clean, flat surface is critical for high-quality imaging.

-

-

Sample Deposition (Drop-Casting):

-

Prepare a solution of 4-(4-heptylphenyl)benzoic acid at a concentration known to be above the CAC.

-

Pipette a small drop (5-10 µL) of the solution onto the prepared substrate.

-

-

Solvent Evaporation:

-

Allow the solvent to evaporate slowly in a covered petri dish at room temperature. Slow evaporation is crucial to prevent disruption of the delicate structures. For very volatile solvents, a solvent annealing chamber can be used.

-

-

AFM Imaging:

-

Mount the substrate onto the AFM stage.

-

Engage the AFM tip with the surface. Use tapping mode (AC mode) for imaging soft organic materials, as it minimizes lateral forces that could damage the sample.

-

Optimize imaging parameters (scan rate, setpoint, gains) to obtain a clear, high-resolution image of the surface topography.

-

-

Image Analysis:

-

Use the AFM software to measure the dimensions (height, width, length) of the observed nanostructures (e.g., fibers, ribbons). This quantitative data is crucial for characterizing the morphology.

-

Data Presentation and Interpretation

Effective data presentation is key to understanding the system. Correlating results from different techniques provides a self-validating picture of the assembly process.

Complementary Nature of Characterization Techniques

Caption: Logical diagram showing how bulk and nanoscale characterization techniques provide complementary information.

Table 1: Influence of Solvent on Self-Assembly Properties (Hypothetical Data)

This table summarizes expected trends for the self-assembly of 4-(4-heptylphenyl)benzoic acid based on principles from the literature.

| Property | Toluene (Non-Polar) | Acetonitrile (Polar Aprotic) | Water (Polar Protic) | Justification |

| Primary Driving Force | H-Bonding & π-π Stacking | Dipole-Dipole & π-π Stacking | Hydrophobic Effect | Based on solvent-solute interactions.[4][9] |

| Expected CAC | Low (~10-50 µM) | Intermediate (~50-150 µM) | High (~150-300 µM) | Stronger, specific interactions lead to aggregation at lower concentrations. |

| Aggregate Size (DLS) | Large, high PDI | Medium | Small, low PDI | Fiber-like structures are often polydisperse; micelles are more uniform. |

| Observed Morphology (AFM) | Long fibers/ribbons | Shorter rods/aggregates | Spherical micelles | Correlates directly with the dominant intermolecular forces.[11] |

Conclusion

The self-assembly of 4-(4-heptylphenyl)benzoic acid in solution is a model system for understanding the fundamental principles of supramolecular chemistry. The process is directed by a sophisticated interplay of hydrogen bonding, aromatic stacking, and hydrophobic forces. By carefully selecting the solvent and applying a suite of complementary analytical techniques, researchers can control and characterize the resulting nanostructures with a high degree of precision. The protocols and insights provided in this guide offer a robust framework for investigating this system, enabling the rational design of novel materials for advanced applications.

References

-

Dutta, S., Patra, P., & Chakrabarti, J. (2019). Self‐assembly in amphiphilic macromolecules with solvent exposed hydrophobic moieties. Biopolymers, 110(12). [Link]

-

Solvent Effects on the Self-Assembly of an Amphiphilic Polypeptide Incorporating α-Helical Hydrophobic Blocks. (2020). Journal of the American Chemical Society, 142(50), 20994-21003. [Link]

-

Tang, Y. et al. (2018). Higher-Order Self-Assembly of Benzoic Acid in Solution. ResearchGate. [Link]

-

Chen, C. et al. (2014). Solvent Effects on Kinetic Mechanisms of Self-Assembly by Peptide Amphiphiles via Molecular Dynamics Simulations. Langmuir. [Link]

-

Ji, H. et al. (2009). Solvent Effect on the Self-Assembled Structure of an Amphiphilic Perylene Diimide Derivative. ResearchGate. [Link]

-

Supramolecular self-assembly of hydrogen bonded phenylenediboronic acid-alkoxy benzoic acids and their silver nanocomposites. (2021). Molecular Crystals and Liquid Crystals. [Link]

-

Solvent effects on kinetic mechanisms of self-assembly by peptide amphiphiles via molecular dynamics simulations. (2014). Semantic Scholar. [Link]

-

Reactions, C. S. et al. (2008). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section C Crystal Structure Communications. [Link]

-

Synthesis and Self-Assembly Studies of Carbohydrate-Conjugated Oligo-p-Phenylenes. (n.d.). Shodhganga. [Link]

-

Jensen, J. et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. ResearchGate. [Link]

-

Hydrogen bonding control of molecular self-assembly. (n.d.). Indian Academy of Sciences. [Link]

-

Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (2022). MDPI. [Link]

-

4-(4-Heptylphenyl)benzoic Acid. (n.d.). PubChem, NIH. [Link]

-

Growth of a self-assembled monolayer decoupled from the substrate: nucleation on-command using buffer layers. (2020). Beilstein Journal of Nanotechnology. [Link]

-

Jensen, J. et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education. [Link]

Sources

- 1. CAS 58573-94-7: 4-(4'-N-Heptylphenyl)Benzoic Acid [cymitquimica.com]

- 2. 4-(4-Heptylphenyl)benzoic Acid | C20H24O2 | CID 3086355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives [mdpi.com]

- 6. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

- 7. Synthesis and Self-Assembly Studies of Carbohydrate-Conjugated Oligo-p-Phenylenes [etd.iisc.ac.in]

- 8. Sci-Hub. Self‐assembly in amphiphilic macromolecules with solvent exposed hydrophobic moieties / Biopolymers, 2019 [sci-hub.jp]

- 9. Solvent Effects on the Self-Assembly of an Amphiphilic Polypeptide Incorporating α-Helical Hydrophobic Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Solubility and Solvation Dynamics of 4-(4-Heptylphenyl)benzoic Acid in Organic Solvents

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Solvation thermodynamics, experimental workflows, and advanced material applications (e.g., nanowire assembly).

Structural Chemistry & Physicochemical Causality

To effectively manipulate 4-(4-Heptylphenyl)benzoic acid (CAS: 58573-94-7) in a laboratory setting, one must first deconstruct its molecular architecture. As an Application Scientist, I frequently encounter researchers who assume that a high lipophilicity score directly translates to universal solubility in non-polar solvents. However, solvation is a thermodynamic competition between solvent-solute interactions and the compound's intrinsic lattice energy.

According to data curated by , this compound possesses a molecular weight of 296.4 g/mol and an XLogP3 of 7.2, indicating extreme lipophilicity. Yet, its structure is divided into three distinct functional domains that dictate its behavior in organic solvents:

-

The Heptyl Chain ( C7H15 ): A highly hydrophobic tail that drives solubility in non-polar environments.

-

The Biphenyl Core: A rigid, planar aromatic system that promotes strong intermolecular π−π stacking, significantly increasing the crystal lattice energy.

-

The Carboxylic Acid Headgroup: A polar moiety capable of forming robust intermolecular hydrogen-bonded dimers.

The Causality of Solvation: The strong hydrogen-bonded dimers formed by the carboxylic acid headgroups create a robust crystal lattice that resists dissolution at room temperature. To achieve true solvation, the solvent system must provide enough enthalpy (via heat) to break these dimers, while simultaneously offering lipophilic interactions to solvate the heptyl tail.

Solubility Profile in Organic Solvents

Because of its amphiphilic-like nature, 4-(4-Heptylphenyl)benzoic acid exhibits highly variable solubility depending on the solvent's polarity and temperature. Chemical suppliers such as report that the compound achieves "almost transparency" (complete dissolution) specifically in hot ethanol.

Table 1: Quantitative & Qualitative Solubility Data

| Solvent Category | Solvent | Predicted Solubility | Mechanism of Solvation |

| Polar Protic | Ethanol (Hot, >60°C) | High (>50 mg/mL) | Thermal disruption of H-bonded dimers; solvation of lipophilic tail. |

| Polar Protic | Ethanol (Cold, 20°C) | Low (<5 mg/mL) | Insufficient thermal energy to break the robust crystal lattice. |

| Polar Aprotic | DMF / DMSO | High (>30 mg/mL) | Strong dipole-dipole interactions stabilize the monomeric acid. |

| Non-Polar | Hexane / Toluene | Moderate | Solvation of the heptyl tail, but limited by headgroup aggregation. |

| Aqueous | Water | Insoluble | Precluded by extreme lipophilicity (XLogP3 = 7.2). |

Mechanistic Pathway of Solvation

The following diagram illustrates the thermodynamic sequence required to transition 4-(4-Heptylphenyl)benzoic acid from a solid crystalline state to a fully solvated monomeric state.

Figure 1: Mechanistic pathway of 4-(4-Heptylphenyl)benzoic acid solvation in organic solvents.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Standard Solubilization for Liquid Crystal (LC) Precursors

This protocol utilizes hot ethanol to overcome the lattice energy of the compound, a standard practice for preparing building blocks for Liquid Crystal (LC) materials as cataloged by .

Step-by-Step Methodology:

-

Weighing: Accurately weigh 29.6 mg of 4-(4-Heptylphenyl)benzoic acid (equivalent to 0.1 mmol) into a borosilicate glass vial.

-

Solvent Addition: Add 2.0 mL of absolute ethanol. At room temperature, the solution will appear as a turbid, white suspension.

-

Thermal Activation: Transfer the vial to a heated magnetic stirrer block set to 65°C. Stir at 400 RPM for 10 minutes.

-

Self-Validation Checkpoint: Observe the solution. Complete solvation is achieved when the liquid reaches absolute optical transparency. Any residual scattering indicates intact crystalline dimers.

-

Cooling & Recrystallization (Optional Validation): Remove the vial from the heat source. As the solution cools below 40°C, controlled precipitation (crystallization) should occur. This reversible process confirms that the initial dissolution was thermodynamically driven by temperature, proving the compound has not chemically degraded.

Protocol B: PVP-Templated Nanowire Assembly

Beyond basic solvation, 4-(4-Heptylphenyl)benzoic acid is utilized in advanced materials science. As noted by suppliers like , this compound is frequently used in conjunction with polyvinylpyrrolidone (PVP)—an amphiphilic polymer—to experimentally create nanowires with directional response times. The compound exhibits excellent thermal stability up to 180°C, and high concentrations (e.g., 1 mM) yield optimal nanowire formation.

Step-by-Step Methodology:

-

Precursor Preparation: Prepare a 1 mM stock solution of 4-(4-Heptylphenyl)benzoic acid in hot DMF (N,N-Dimethylformamide) to ensure complete monomeric dispersion.

-

Matrix Integration: Slowly inject the hot precursor solution into an aqueous PVP matrix under high-shear stirring. The nonionic, amphiphilic nature of PVP stabilizes the hydrophobic heptyl tails in the aqueous environment.

-

Thermal Annealing: Subject the mixture to controlled thermal annealing (ramping up to 180°C). This step drives the self-assembly of the biphenyl cores via π−π stacking along the PVP template.

-

Validation Checkpoint: Utilize Scanning Electron Microscopy (SEM) to verify the directional alignment and high-yield formation of the nanowires.

Figure 2: Workflow for PVP-templated nanowire assembly using 4-(4-Heptylphenyl)benzoic acid.

References

-

PubChem, National Institutes of Health. "4-(4-Heptylphenyl)benzoic Acid | C20H24O2 | CID 3086355". URL:[Link]

Purity Analysis of 4-(4-Heptylphenyl)benzoic Acid: Analytical Methodologies and Impurity Profiling

As the demand for high-performance liquid crystal displays (LCDs) and advanced organic electronics accelerates, the purity of fundamental building blocks becomes a critical quality attribute. 4-(4-Heptylphenyl)benzoic Acid (CAS 58573-94-7) is a pivotal molecular intermediate in materials science. Its structural dichotomy—a highly lipophilic aliphatic heptyl chain coupled with a polar, ionizable carboxylic acid head across a rigid biphenyl core—dictates its physical behavior and its analytical requirements.

As a Senior Application Scientist, I approach the purity analysis of this compound not merely as a routine test, but as a physicochemical puzzle. Every analytical parameter must be deliberately engineered to address the molecule's specific traits. This guide provides an in-depth, causality-driven framework for the chromatographic purity analysis and impurity profiling of 4-(4-Heptylphenyl)benzoic Acid.

Physicochemical Profiling & Analytical Rationale

To design a robust analytical method, we must first deconstruct the molecule’s structural features to understand the causality behind our experimental choices. According to data from, the compound's molecular formula is C₂₀H₂₄O₂.

-

The Carboxylic Acid Moiety (Ion Suppression): The benzoic acid functional group has an estimated pKa of ~4.2. If analyzed in a neutral mobile phase, the molecule will exist in a state of partial ionization, leading to severe chromatographic peak tailing and irreproducible retention times. Causality: We must employ an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid, yielding a pH of ~2.0) to fully protonate the acid, ensuring it remains in a single, unionized state during separation.

-

The Heptyl Chain (Hydrophobic Retention): The C7 aliphatic tail imparts immense lipophilicity (LogP > 5). Causality: A standard isocratic reversed-phase method would result in excessive retention times and peak broadening. A steep gradient elution starting at a high organic composition (e.g., 50% Acetonitrile) is mandatory to elute the compound efficiently.

-

The Biphenyl Core (UV Detection): The extended π-conjugation of the biphenyl system provides a strong, stable chromophore. Causality: Diode-Array Detection (DAD) at 254 nm is the optimal choice for high-sensitivity quantification, allowing for simultaneous spectral purity checking (peak purity angle vs. threshold).

Fig 1. Sequential logical workflow for HPLC method development and validation.

Core Methodology: Reversed-Phase HPLC-DAD

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria as outlined by the .

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

-

Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation

-

Diluent: Acetonitrile : Tetrahydrofuran (THF) (80:20, v/v). The addition of THF is critical to fully solubilize the hydrophobic heptyl chain, preventing sample precipitation in the injector loop.

-

Standard/Sample: Accurately weigh 10.0 mg of 4-(4-Heptylphenyl)benzoic Acid into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Final concentration: 1.0 mg/mL).

Step 3: Chromatographic Conditions

-

Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent high-carbon-load end-capped column).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and sharpens the peak of the bulky biphenyl compound).

-

Injection Volume: 5.0 µL.

-

Detection: DAD at 254 nm (Reference 360 nm, Bandwidth 100 nm).

Quantitative Data: Gradient Program & System Suitability

The gradient is designed to sweep highly retained lipophilic impurities off the column, ensuring no carryover between injections.

Table 1: HPLC Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |

| 0.0 | 50 | 50 | Isocratic hold (Equilibration) |

| 2.0 | 50 | 50 | Isocratic hold |

| 15.0 | 5 | 95 | Linear Ramp (Elutes target compound) |

| 20.0 | 5 | 95 | Isocratic Wash (Clears hydrophobic impurities) |

| 20.1 | 50 | 50 | Step return to initial conditions |

| 25.0 | 50 | 50 | Re-equilibration |

Table 2: System Suitability Testing (SST) Acceptance Criteria

| Parameter | Target Value | Analytical Rationale |

| Retention Time (RT) | ~12.5 min | Ensures correct gradient execution. |

| Tailing Factor (Tf) | ≤ 1.5 | Validates complete suppression of carboxylic acid ionization. |

| Theoretical Plates (N) | ≥ 5,000 | Confirms column efficiency and proper sample focusing. |

| Injection Precision (%RSD) | ≤ 1.0% (n=5) | Validates autosampler accuracy and sample stability. |

Impurity Profiling & Mechanistic Pathways

A purity analysis is incomplete without understanding what the impurities are and how they originate. 4-(4-Heptylphenyl)benzoic Acid is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Identifying potential impurities allows us to set appropriate limits in accordance with .

Common Process-Related Impurities

-

Unreacted Starting Materials: 4-Heptylphenylboronic acid and 4-Bromobenzoic acid. These elute earlier in the reverse-phase gradient due to their lower molecular weight and reduced lipophilicity compared to the final product.

-

Des-bromo Impurity (Benzoic Acid): Formed via the reductive dehalogenation of 4-bromobenzoic acid.

-

Homocoupled Dimers: Pd-catalyzed homocoupling can generate 4,4'-diheptylbiphenyl or biphenyl-4,4'-dicarboxylic acid. The diheptylbiphenyl dimer is extremely hydrophobic and requires the 95% Acetonitrile wash step (Table 1) to elute.

Fig 2. Suzuki cross-coupling synthesis pathway and associated impurity generation.

Orthogonal Validation: Ensuring Absolute Purity

Relying solely on UV detection creates a blind spot for non-chromophoric impurities or volatile residual solvents. To establish absolute trustworthiness, the primary HPLC-DAD method must be orthogonally validated.

-

Residual Solvent Analysis via GC-FID: Because 4-(4-Heptylphenyl)benzoic Acid is a solid at room temperature (often utilized in liquid crystal matrices [4]), it can trap synthesis solvents (e.g., Toluene, THF, Ethanol) within its crystal lattice. A Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) method is required. The sample is dissolved in Dimethyl Sulfoxide (DMSO), heated to 85°C in a sealed vial, and the volatile headspace is injected onto a DB-624 capillary column to quantify solvent residues.

-

Mass Confirmation via LC-MS/MS: To confirm the identity of unknown peaks observed in the HPLC-DAD trace, the method is transferred to an LC-MS system using Electrospray Ionization in negative mode (ESI-). The carboxylic acid readily loses a proton to form the [M-H]⁻ ion at m/z 295.4, allowing for precise mass confirmation of the parent compound and structural elucidation of process impurities.

References

-

European Medicines Agency (EMA). ICH Q2(R2) Guideline on Validation of Analytical Procedures.[Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3086355, 4-(4-Heptylphenyl)benzoic Acid.[Link]

-

European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances.[Link]

Application Note: In Situ Self-Assembly of 4-(4-Heptylphenyl)benzoic Acid for Vertical Alignment of Liquid Crystals

Executive Summary

The fabrication of vertical alignment (VA) liquid crystal displays (LCDs) traditionally requires complex polyimide (PI) coating, baking, and mechanical rubbing processes. 4-(4-Heptylphenyl)benzoic acid (HB) offers a robust, single-step alternative. By acting as an amphiphilic dopant, HB enables the in situ self-assembly of a homeotropic alignment layer directly from the liquid crystal (LC) mixture [1]. This application note details the mechanistic principles, optimized protocols, and validation methods for utilizing HB to achieve stable, high-contrast vertical alignment in LC devices without the need for separate alignment layer processing.

Mechanistic Principles of In Situ Self-Assembly

The efficacy of 4-(4-Heptylphenyl)benzoic acid (CAS: 58573-94-7) [2] as a vertical alignment agent is rooted in its highly specific molecular architecture. The causality of its alignment capabilities can be broken down into three distinct functional domains:

-

The Anchoring Head (Carboxylic Acid): The polar carboxylic acid group acts as the substrate anchor. Upon injection into the LC cell, these groups migrate to the substrate interface and form strong hydrogen bonds with either bare Indium Tin Oxide (ITO) or the backbone of conventional PI layers [3].

-

The Mesogenic Core (Biphenyl Ring): The rigid biphenyl structure provides excellent miscibility with standard nematic liquid crystals, preventing phase separation at optimal concentrations.

-

The Steric Director (Heptyl Chain): Once anchored, the hydrophobic heptyl tail extends perpendicularly from the substrate surface. This dense, vertical array of alkyl chains forces the bulk nematic LC molecules to adopt a homeotropic (vertical) orientation via intermolecular steric interactions.

Fig 1. Mechanistic pathway of HB-induced in situ vertical alignment of liquid crystals.

Materials and Equipment

-

Alignment Agent: 4-(4-Heptylphenyl)benzoic acid (Purity >98.0%) [2].

-

Liquid Crystal: Commercial nematic LC mixture (e.g., negative dielectric anisotropy LCs for VA mode).

-

Substrates: Empty LC cells with ITO electrodes (cell gap typically 3–5 µm).

-

Equipment: Precision analytical balance, magnetic stirrer with hotplate, ultrasonicator, vacuum chamber, Polarized Optical Microscope (POM).

Experimental Protocols: A Self-Validating Workflow

To ensure a self-validating system, this protocol integrates thermal phase transitions to eliminate flow-induced defects and utilizes optical feedback for immediate quality control.

Protocol A: Preparation of the HB-Doped LC Mixture

Causality Check: Doping concentration is critical. Concentrations below 0.5 wt% fail to provide sufficient surface coverage, while concentrations above 1.5 wt% can lead to molecular aggregation and increased threshold voltages [3].

-

Weigh the nematic LC base and 4-(4-Heptylphenyl)benzoic acid to achieve a final HB concentration of 0.5 wt% to 1.0 wt% .

-

Combine the components in a clean glass vial.

-

Heat the mixture to 10°C above the nematic-to-isotropic transition temperature ( TNI ) of the host LC. Reasoning: Mixing in the isotropic phase ensures complete dissolution of the HB crystals and prevents localized concentration gradients.

-

Ultrasonicate the isotropic mixture for 15 minutes to ensure absolute homogeneity.

-

Cool the mixture slowly to room temperature.

Protocol B: Cell Filling and Thermal Annealing

-

Place the empty ITO or PI-coated LC cell on a hotplate set to 10°C above the TNI of the mixture.

-

Heat the HB-doped LC mixture back to its isotropic phase.

-

Apply a small drop of the mixture to the filling port of the cell. Allow capillary action to fill the cell completely. Reasoning: Filling in the isotropic phase prevents flow-induced alignment defects and shear-stress memory in the LC directors.

-